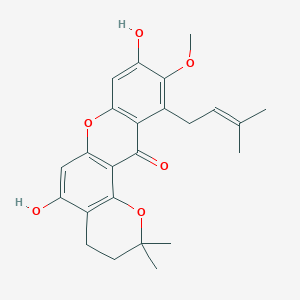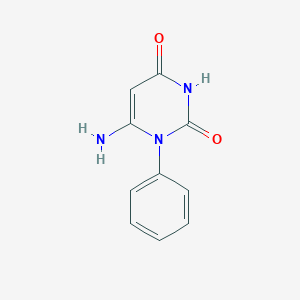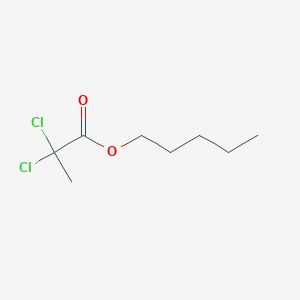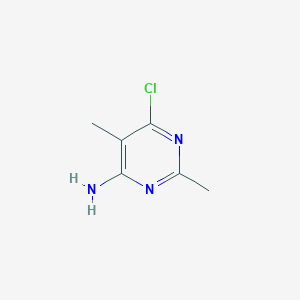
二亚乙基三胺五亚甲基膦酸
描述
Diethylenetriaminepentakis(methylphosphonic acid) solution is a nitrogenous organic polyphosphonic acid known for its chelating and anti-corrosion properties . It is commonly used in various industrial applications due to its ability to inhibit scale formation and corrosion, especially in high-temperature and high-alkaline environments .
科学研究应用
Diethylenetriaminepentakis(methylphosphonic acid) solution has a wide range of scientific research applications:
Water Treatment: It is used as a scaling inhibitor and chelating agent in water treatment processes.
Industrial Coatings: It is incorporated into superhydrophobic coatings to enhance anti-scaling and anti-corrosion performance.
Mineral Processing: It is used as a depressant in the flotation of fluorite and calcite, aiding in the separation of these minerals.
Adsorption Studies: It is employed in the adsorption of uranyl ions from weakly acidic wastewater.
作用机制
Target of Action
DTPMPA primarily targets minerals such as calcite and fluorite . It acts as a chelating inhibitor, interacting with these minerals to influence their flotation, separation, and adsorption behaviors .
Mode of Action
DTPMPA interacts with its targets through adsorption. It is adsorbed on the surface of calcite, inhibiting the adsorption of sodium oleate (NaOl) . The oxygen in the DTPMPA phosphate group forms a stable bidentate binuclear adsorption configuration by chelating with calcium on the calcite surface . This interaction results in changes in the mineral’s properties, affecting its behavior in various processes.
Biochemical Pathways
By inhibiting the adsorption of other compounds on mineral surfaces, DTPMPA can affect the minerals’ floatability and thus impact the efficiency of separation processes .
Result of Action
The action of DTPMPA results in the selective inhibition of calcite. It exhibits significantly weaker adsorption on fluorite compared to that on calcite, highlighting its selective inhibition ability . This selective inhibition can be leveraged to achieve maximum separation of fluorite and calcite under specific conditions .
Action Environment
The action, efficacy, and stability of DTPMPA can be influenced by environmental factors. For instance, it has been found that DTPMPA shows better scale and corrosion inhibition effect than other phosphonates in high alkali and high-temperature environments (above 210 °C) . Additionally, the effectiveness of DTPMPA as a chelating inhibitor can be maximized under weakly alkaline conditions .
生化分析
Biochemical Properties
Diethylenetriamine pentamethylene phosphonic acid plays a significant role in biochemical reactions due to its ability to form stable chelates with various metal ions . It interacts with enzymes, proteins, and other biomolecules primarily through its phosphate groups, which can form bidentate binuclear adsorption configurations . This interaction is crucial in inhibiting the precipitation of barium sulfate and other scale-forming compounds .
Cellular Effects
Diethylenetriamine pentamethylene phosphonic acid affects various types of cells and cellular processes. It influences cell function by inhibiting the adsorption of sodium oleate on calcite surfaces, thereby affecting cell signaling pathways and gene expression related to mineralization . Additionally, it can impact cellular metabolism by altering the availability of metal ions necessary for enzymatic reactions .
Molecular Mechanism
At the molecular level, diethylenetriamine pentamethylene phosphonic acid exerts its effects through chelation and inhibition of enzyme activity . It binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted reactions. This chelation mechanism is particularly effective in high-temperature and high-alkaline environments, where it outperforms other phosphonates in scale and corrosion inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethylenetriamine pentamethylene phosphonic acid change over time. The compound is stable and does not easily degrade in strong acidic or alkaline media . Long-term studies have shown that it maintains its chelating and inhibitory properties, ensuring consistent performance in preventing scale formation and corrosion .
Dosage Effects in Animal Models
The effects of diethylenetriamine pentamethylene phosphonic acid vary with different dosages in animal models. At low doses, it effectively inhibits scale formation without causing adverse effects . At high doses, it can lead to toxicity and adverse reactions, including irritation to the skin, eyes, and respiratory system . Threshold effects are observed, where the efficacy of the compound increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
Diethylenetriamine pentamethylene phosphonic acid is involved in metabolic pathways that include the formation of stable chelates with metal ions . It interacts with enzymes and cofactors that facilitate these chelation reactions, impacting metabolic flux and metabolite levels . The compound’s ability to inhibit the precipitation of barium sulfate and other minerals is a key aspect of its metabolic role .
Transport and Distribution
Within cells and tissues, diethylenetriamine pentamethylene phosphonic acid is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, ensuring that it reaches areas where it can effectively inhibit scale formation and corrosion . The compound’s hydrophilic nature aids in its distribution in aqueous environments .
Subcellular Localization
Diethylenetriamine pentamethylene phosphonic acid localizes to specific subcellular compartments where it exerts its activity . Targeting signals and post-translational modifications direct the compound to areas such as the cytoplasm and cell membrane, where it can interact with metal ions and inhibit unwanted reactions . This localization is crucial for its function as a chelating and anti-corrosion agent .
准备方法
Diethylenetriaminepentakis(methylphosphonic acid) solution is synthesized using diethylenetriamine, formaldehyde, and phosphorous acid as the main raw materials . The preparation involves the following steps:
- Sequentially adding metered hydrochloric acid, diethylenetriamine, and phosphorous acid into a reaction kettle, continuously stirring, and maintaining the temperature below 50°C .
- Heating to a certain temperature and adding partial formaldehyde water solution dropwise at different flow rates, followed by concentration .
- Adding hydrochloric acid, heating to 110-120°C, adding the rest of the formaldehyde aqueous solution dropwise, maintaining the temperature for reaction, externally steaming, diluting, cooling, and adjusting the acid to obtain the finished product .
化学反应分析
Diethylenetriaminepentakis(methylphosphonic acid) solution undergoes various chemical reactions, including:
相似化合物的比较
Diethylenetriaminepentakis(methylphosphonic acid) solution is unique due to its high thermal stability and superior scale inhibition properties compared to other phosphonates . Similar compounds include:
Aminotris(methylene phosphonic acid): Another phosphonic acid with chelating properties, but with lower thermal stability.
Ethylenediaminetetra(methylene phosphonic acid): Known for its strong chelating ability but less effective in high-temperature environments.
1-Hydroxyethane 1,1-diphosphonic acid: Commonly used in water treatment but with different chelation characteristics.
Diethylenetriaminepentakis(methylphosphonic acid) solution stands out due to its ability to perform effectively under extreme conditions, making it a valuable compound in various industrial applications.
属性
IUPAC Name |
[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H28N3O15P5/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYCTCQXNHFCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H28N3O15P5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22042-96-2 (unspecified hydrochloride salt), 70714-66-8 (unspecified ammonium salt) | |
| Record name | Diethylenetriaminepenta(methylenephosphonic) acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015827608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0027775 | |
| Record name | Diethylenetriaminepenta(methylenephosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [ECHA REACH Registrations] 49-51% Aqueous solution: Clear amber to pale yellow liquid; [Redox Chemicals MSDS] | |
| Record name | Phosphonic acid, P,P',P'',P'''-[[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylenetriaminepenta(methylenephosphonic) acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20596 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15827-60-8 | |
| Record name | Diethylenetriaminepenta(methylenephosphonic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15827-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylenetriaminepenta(methylenephosphonic) acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015827608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P,P',P'',P'''-[[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylenetriaminepenta(methylenephosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[(phosphonomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENETRIAMINE PENTAMETHYLENE PHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q75589TM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DTPMPA interact with metal ions, specifically in the context of mineral flotation?
A1: DTPMPA demonstrates a strong affinity for calcium ions, making it effective in separating minerals like fluorite and calcite. Research indicates that the oxygen atoms in the phosphate group of DTPMPA chelate with calcium on the calcite surface. [] Density functional theory calculations suggest that a bidentate binuclear adsorption configuration is the most stable form of interaction. [] This adsorption inhibits the adsorption of other reagents, like NaOH, on the calcite surface, thereby depressing its flotation. []
Q2: What are the structural characteristics of DTPMPA?
A3: While the provided research excerpts don't explicitly mention the molecular formula and weight of DTPMPA, they highlight its key structural features. [, , ] As a phosphonic acid, it contains multiple phosphonic acid groups (PO(OH)2) attached to a diethylenetriamine backbone. This structure allows for multiple points of interaction with metal ions, contributing to its strong chelating ability.
Q3: Are there any studies on the potential environmental impact and degradation of DTPMPA?
A3: While the provided research focuses on specific applications of DTPMPA, further investigation is needed to fully understand its environmental fate, persistence, and potential ecotoxicological effects.
Q4: Can DTPMPA be used as a corrosion inhibitor, and if so, how does it work?
A5: Yes, DTPMPA can function as a corrosion inhibitor. Studies have shown its effectiveness in protecting mild steel against corrosion in acidic environments. [] Although the specific mechanism is not elaborated upon in the provided research, it's likely related to its ability to form a protective film on the metal surface by chelating with iron ions, thus preventing further corrosion.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)









